molecular formula C10H14FN3 B2481901 1-(5-Fluoropyrimidin-4-yl)azepane CAS No. 2195816-16-9

1-(5-Fluoropyrimidin-4-yl)azepane

Cat. No.: B2481901
CAS No.: 2195816-16-9
M. Wt: 195.241
InChI Key: FSPPCUOOTZYRCO-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-4-yl)azepane is a heterocyclic compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a seven-membered azepane ring fused with a fluoropyrimidine moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(5-fluoropyrimidin-4-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-9-7-12-8-13-10(9)14-5-3-1-2-4-6-14/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPPCUOOTZYRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-4-yl)azepane typically involves the reaction of 5-fluoropyrimidine with azepane under controlled conditions. One common method includes the nucleophilic substitution reaction where 5-fluoropyrimidine is reacted with azepane in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-4-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Fluoropyrimidin-4-yl)azepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids and enzymes, potentially inhibiting their function. The azepane ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane
  • 1-(5-Fluoropyrimidin-4-yl)piperidine
  • 1-(5-Fluoropyrimidin-4-yl)morpholine

Comparison: 1-(5-Fluoropyrimidin-4-yl)azepane is unique due to its seven-membered azepane ring, which is less common compared to six-membered rings like piperidine. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(5-Fluoropyrimidin-4-yl)azepane is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an anticancer agent. This compound features a seven-membered azepane ring fused with a fluoropyrimidine moiety, which contributes to its unique chemical properties and biological effects.

The biological activity of this compound is primarily linked to its structural relationship with fluoropyrimidines, a class of compounds widely used in cancer therapy. The mechanism of action involves:

  • Inhibition of Thymidylate Synthase : Like other fluoropyrimidines such as 5-fluorouracil (5-FU), this compound is believed to inhibit thymidylate synthase, a critical enzyme in DNA synthesis. This inhibition leads to decreased DNA replication and repair, ultimately resulting in cell death.
  • Induction of DNA Damage : The active metabolites formed from this compound can cause DNA damage and disrupt RNA synthesis, contributing to its cytotoxic effects on cancer cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. Below is a summary of findings related to its anticancer activity:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)12.5Growth inhibition
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest

These results indicate that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate potential applications in treating bacterial infections, although further studies are required to fully understand its efficacy and mechanism.

Study on Anticancer Efficacy

A recent study published in a peer-reviewed journal explored the efficacy of this compound against various cancer cell lines. The study utilized both in vitro assays and in vivo models to assess the compound's therapeutic potential. Results indicated that the compound not only inhibited tumor growth but also enhanced the effects of conventional chemotherapy agents when used in combination therapy .

Structure-Activity Relationship Analysis

Another significant aspect of research involves the structure-activity relationship (SAR) analysis of this compound. Researchers have identified that modifications in the azepane ring or fluoropyrimidine moiety can significantly alter biological activity. For instance, substituting different functional groups on the pyrimidine ring has been shown to enhance anticancer potency while reducing toxicity.

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